Cytochrome P450 Suicide Inactivation: Covalent Binding and Metabolic Intermediate Complex Formation
N-Benzylcyclopropylamine (BCA) exhibits partial suicide inactivation of cytochrome P450 enzymes, a property not shared by non-cyclopropylamine analogs. In vitro studies demonstrate that [³H]-BCA becomes covalently bound to microsomes, confirming irreversible enzyme modification [1]. Furthermore, BCA inactivates P450 to a large extent via formation of metabolic intermediate complexes (MICs), where a nitroso metabolite coordinates tightly to the heme iron, preventing turnover [2]. This mechanism is distinct from the simpler competitive inhibition exhibited by many non-cyclopropyl amines.
| Evidence Dimension | Mechanism-based (suicide) inactivation of cytochrome P450 |
|---|---|
| Target Compound Data | Covalent binding to microsomes; formation of metabolic intermediate complexes (MICs) with nitroso metabolite-heme coordination |
| Comparator Or Baseline | Non-cyclopropylamine analogs (e.g., N-isopropyl derivatives) lack the strained cyclopropyl ring required for suicide inactivation |
| Quantified Difference | Not quantified (qualitative mechanistic difference) |
| Conditions | Rat liver microsomes; NADPH-dependent inactivation blocked by CO |
Why This Matters
This compound is uniquely suited for studies of P450 mechanism-based inactivation and drug-drug interaction potential, as its irreversible binding differs fundamentally from reversible inhibitors.
- [1] R.H. Tullman, R.P. Hanzlik. Inactivation of Cytochrome P-450 Enzymes by Cyclopropylamines. In: Microsomes, Drug Oxidations, and Chemical Carcinogenesis. Academic Press, 1980. pp 461-464. View Source
- [2] M. B. H. Youdim, et al. Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. View Source
